![molecular formula C12H13NO B3162631 8-Methoxy-2,5-dimethylquinoline CAS No. 87927-05-7](/img/structure/B3162631.png)
8-Methoxy-2,5-dimethylquinoline
Overview
Description
8-Methoxy-2,5-dimethylquinoline is a chemical compound that has been studied for its potential antitumor properties . It has been found to inhibit the proliferation of HCT116 and Caco-2 cells, block the cell cycle in the G2/M phase, decrease the cell mitochondrial membrane potential, and induce apoptosis .
Scientific Research Applications
Potential Antitumor Agent
MMNC has been evaluated as a potential antitumor agent . It has shown promising results in inhibiting the proliferation of colorectal cancer cells, specifically HCT116 and Caco-2 cells . It works by blocking the cell cycle in the G2/M phase, decreasing the cell mitochondrial membrane potential, and inducing apoptosis .
PI3K/AKT/mTOR Signaling Inhibition
The compound has been found to exert cytotoxicity by inhibiting the expression of PI3K/AKT/mTOR signaling pathway-related proteins . This pathway is crucial in many cellular functions, including cell growth and survival, and its dysregulation is often associated with cancer .
CDK1 Inhibition
MMNC has been observed to significantly reduce the protein content of CDK1 in HCT116 cells . CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest .
Induction of Apoptosis
MMNC induces apoptosis in colorectal cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .
Mitochondrial Membrane Potential Decrease
The compound decreases the mitochondrial membrane potential in colorectal cancer cells . This can lead to the release of pro-apoptotic factors and the initiation of apoptosis .
G2/M Phase Cell Cycle Block
MMNC blocks the cell cycle in the G2/M phase in colorectal cancer cells . This prevents the cells from dividing and proliferating, thereby inhibiting the growth of the tumor .
Mechanism of Action
Target of Action
The primary target of 8-Methoxy-2,5-dimethylquinoline, also known as MMNC, is the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
MMNC interacts with its targets by inhibiting the expression of proteins related to the PI3K/AKT/mTOR signaling pathway . This interaction results in changes in cell behavior, including a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway. The inhibition of this pathway by MMNC leads to a blockage in the cell cycle at the G2/M phase, a decrease in the cell mitochondrial membrane potential, and the induction of apoptosis .
Result of Action
The molecular and cellular effects of MMNC’s action include the inhibition of cell proliferation and the induction of apoptosis . Specifically, MMNC has been shown to inhibit the proliferation of HCT116 and Caco-2 cells, two types of colorectal cancer cells .
Future Directions
The retrieved papers suggest that 8-Methoxy-2,5-dimethylquinoline is a promising lead compound for anticancer activity in the treatment of human colorectal cancer . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies.
properties
IUPAC Name |
8-methoxy-2,5-dimethylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-7-11(14-3)12-10(8)6-5-9(2)13-12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXKKFVQPSLHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,5-dimethylquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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